![molecular formula C22H16N2O2 B14236346 Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis- CAS No. 479200-05-0](/img/structure/B14236346.png)
Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- is a complex organic compound that features a bipyridine moiety linked to phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- typically involves the coupling of bipyridine with phenol derivatives. One common method is the Friedel-Crafts hydroxylation, where bipyridine is reacted with phenol in the presence of a catalyst such as aluminum chloride (AlCl₃). Another method involves the hydrolysis of aryl halides, where haloaromatic compounds are treated with a strong base like sodium hydroxide (NaOH) to yield the desired phenol derivative .
Industrial Production Methods
On an industrial scale, the production of phenol derivatives often employs the cumene process. In this process, cumene (isopropylbenzene) is oxidized in the presence of air to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone . This method is efficient and widely used in the large-scale production of phenol compounds.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- undergoes various chemical reactions, including:
Electrophilic Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Electrophilic Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro-phenols, sulfonated phenols, halogenated phenols
Scientific Research Applications
Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- involves its ability to form stable complexes with metal ions. The bipyridine moiety acts as a bidentate ligand, coordinating with metal centers to form chelates. These complexes exhibit unique electronic properties due to metal-to-ligand charge transfer (MLCT) transitions, which are crucial for their applications in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand similar to bipyridine, used in the formation of metal complexes.
Tris(2,2’-bipyridine)ruthenium(II): A well-known complex with significant applications in electrochemiluminescence and photochemistry.
Uniqueness
Phenol, 3,3’-[2,2’-bipyridine]-5,5’-diylbis- is unique due to the presence of phenol groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong metal-ligand interactions and specific electronic properties .
Properties
CAS No. |
479200-05-0 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[6-[5-(3-hydroxyphenyl)pyridin-2-yl]pyridin-3-yl]phenol |
InChI |
InChI=1S/C22H16N2O2/c25-19-5-1-3-15(11-19)17-7-9-21(23-13-17)22-10-8-18(14-24-22)16-4-2-6-20(26)12-16/h1-14,25-26H |
InChI Key |
PHDMHBRMQGDFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
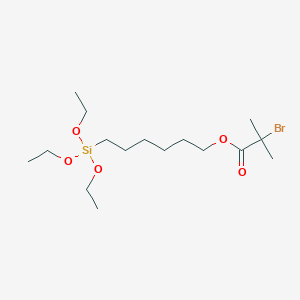
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)
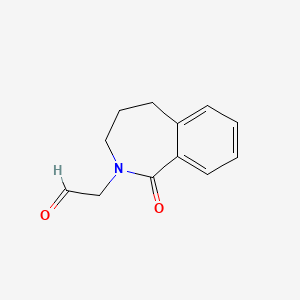

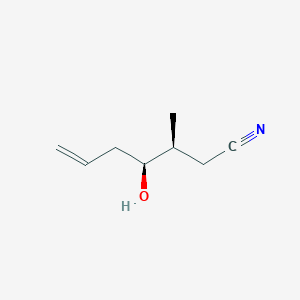
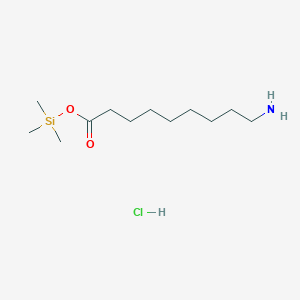
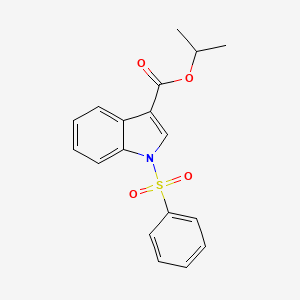
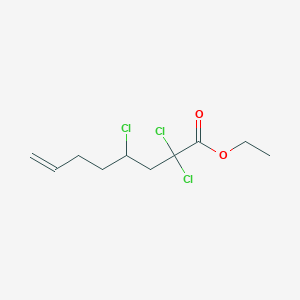
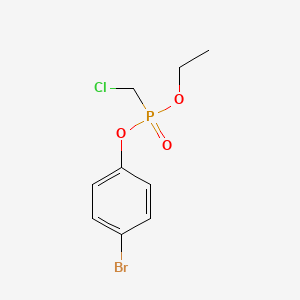
![4,4'-[(2,5-Dibutyl-1,4-phenylene)di(ethyne-2,1-diyl)]dibenzoic acid](/img/structure/B14236340.png)
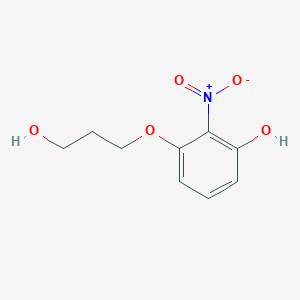
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
